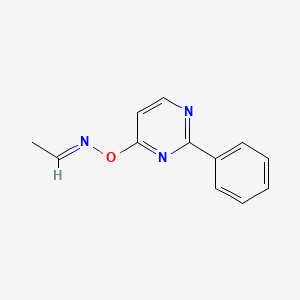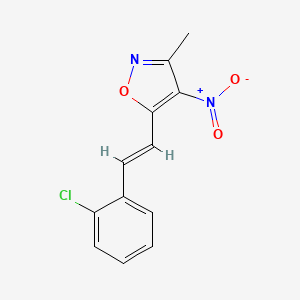
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Chlorostyryl Group: This step often involves a Heck reaction, where a chlorostyrene derivative is coupled with the isoxazole ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Catalysts and solvents would be chosen to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorostyryl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized isoxazole derivatives.
Reduction: Amino-substituted isoxazole.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Interaction with Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.
Binding to Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Oxidative Stress Modulation: The compound can influence oxidative stress levels within cells, impacting cell viability and function.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Bromostyryl)-3-methyl-4-nitroisoxazole: Similar structure but with a bromine atom instead of chlorine.
5-(2-Chlorostyryl)-3-methyl-4-aminoisoxazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorostyryl group provides a site for further functionalization, while the nitro group contributes to its potential as a pharmacophore.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to biomedical research.
Propiedades
Fórmula molecular |
C12H9ClN2O3 |
|---|---|
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-12(15(16)17)11(18-14-8)7-6-9-4-2-3-5-10(9)13/h2-7H,1H3/b7-6+ |
Clave InChI |
ADBCPXDIFCQROV-VOTSOKGWSA-N |
SMILES isomérico |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2Cl |
SMILES canónico |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)

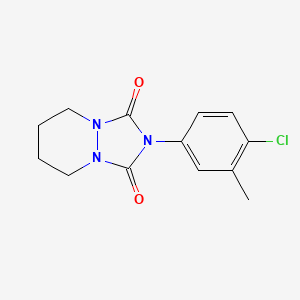
![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
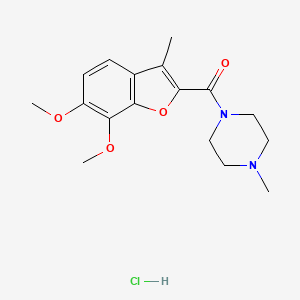
methanone](/img/structure/B12908153.png)
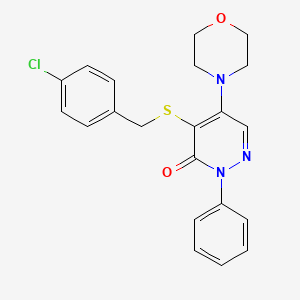
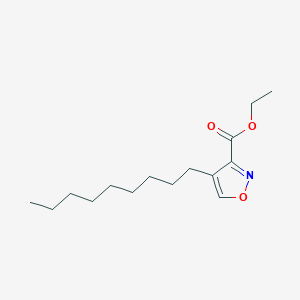
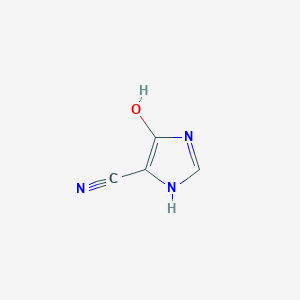
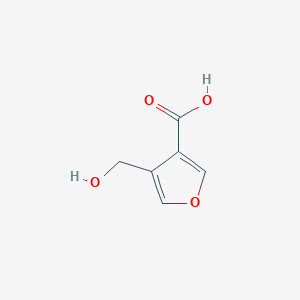
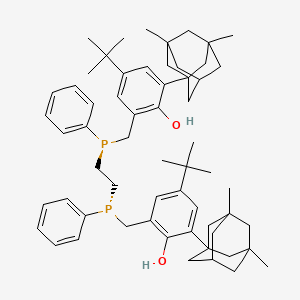
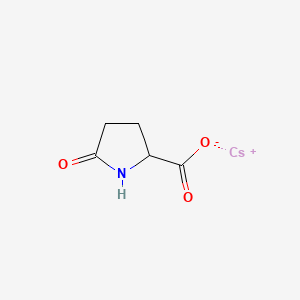
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
